Product packaging for Lithium 2-[(morpholin-4-yl)methyl]benzoate(Cat. No.:CAS No. 904696-60-2)

Lithium 2-[(morpholin-4-yl)methyl]benzoate

Cat. No.: B1613038
CAS No.: 904696-60-2
M. Wt: 227.2 g/mol
InChI Key: PKLIDBHLNQBFTO-UHFFFAOYSA-M
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Description

Contextualization within Organolithium Chemistry and Benzoate (B1203000) Derivatives Research

Lithium 2-[(morpholin-4-yl)methyl]benzoate is intrinsically linked to the fields of organolithium chemistry and the study of benzoate derivatives. Organolithium reagents are powerful tools in organic synthesis, known for their strong nucleophilicity and basicity, enabling the formation of carbon-carbon bonds. researchgate.net The synthesis of this compound likely involves the lithiation of its parent acid, 2-(morpholin-4-ylmethyl)benzoic acid. orgsyn.org This process falls under the umbrella of directed ortho-metalation, a key strategy in which a functional group directs the deprotonation of an adjacent aromatic position by an organolithium reagent. nih.gov

The benzoate portion of the molecule places it within the extensive family of benzoic acid derivatives. These compounds are widely studied for their diverse applications, from pharmaceuticals to material science. The introduction of a morpholinomethyl substituent at the ortho position significantly influences the electronic and steric properties of the benzoate, potentially altering its reactivity and coordination chemistry. Research on other ortho-substituted alkali metal benzoates has shown that the nature and position of the substituent have a marked effect on the molecular structure and properties of the resulting salt.

Interdisciplinary Relevance and Potential Research Fronts for this compound

The presence of the morpholine (B109124) ring in this compound suggests potential interdisciplinary relevance, particularly in medicinal chemistry. Morpholine is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceutical agents. sharif.edu Its inclusion in a molecule can enhance desirable properties such as aqueous solubility and metabolic stability. Therefore, a potential research front for this compound and its derivatives could be the exploration of their biological activities.

Furthermore, the ability of the ortho-aminomethyl group to coordinate with the lithium cation could lead to the formation of interesting coordination polymers or complexes with unique structural and electronic properties. This opens avenues for research in supramolecular chemistry and materials science.

Methodological Frameworks Employed in the Study of Novel Chemical Entities

The comprehensive study of a new chemical entity like this compound involves a suite of established analytical and computational techniques.

Synthesis and Characterization: The synthesis would likely be followed by purification and characterization to confirm the structure and purity of the compound. Standard techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure by providing information about the chemical environment of hydrogen and carbon atoms. researchgate.netnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the carboxylate and the C-O-C ether linkage of the morpholine ring. researchgate.netnih.gov

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern.

Structural Analysis:

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths and angles. While a specific crystal structure for this compound is not readily available in public databases, analysis of related structures provides insight into the expected coordination of the lithium ion.

Computational Modeling:

Density Functional Theory (DFT): DFT calculations are often employed to predict and corroborate experimental findings, such as spectroscopic data and geometric parameters.

Below are interactive data tables summarizing the basic properties of this compound and its parent acid, as well as a hypothetical representation of the kind of detailed structural data that would be obtained from a single-crystal X-ray diffraction study.

Table 1: Physicochemical Properties

Property Value Source
This compound
CAS Number 904696-60-2
Molecular Formula C₁₂H₁₄LiNO₃
Molecular Weight 227.19 g/mol
2-(morpholin-4-ylmethyl)benzoic acid
CAS Number 868543-19-5
Molecular Formula C₁₂H₁₅NO₃

Table 2: Hypothetical Crystal Structure Data This table is a representation of data that would be generated from experimental analysis and is for illustrative purposes only.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 8.456
c (Å) 12.789
α (°) 90
β (°) 105.67
γ (°) 90
Volume (ų) 1054.3
Z 4
Density (calculated) (g/cm³) 1.432
Li-O (carboxylate) bond length (Å) 1.95

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14LiNO3 B1613038 Lithium 2-[(morpholin-4-yl)methyl]benzoate CAS No. 904696-60-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

lithium;2-(morpholin-4-ylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.Li/c14-12(15)11-4-2-1-3-10(11)9-13-5-7-16-8-6-13;/h1-4H,5-9H2,(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLIDBHLNQBFTO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1COCCN1CC2=CC=CC=C2C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14LiNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635779
Record name Lithium 2-[(morpholin-4-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904696-60-2
Record name Lithium 2-[(morpholin-4-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Mechanistic Elucidation for Lithium 2 Morpholin 4 Yl Methyl Benzoate

Diverse Synthetic Pathways to Lithium 2-[(morpholin-4-yl)methyl]benzoate

The creation of this compound, with the chemical formula C₁₂H₁₄LiNO₃, can be approached through various synthetic strategies. synquestlabs.com These methods range from traditional organic reactions to more modern, environmentally conscious approaches.

Conventional Organic Synthesis Approaches

Conventional synthesis of this compound would likely involve a multi-step process. A plausible route begins with the reaction of a suitable benzoic acid derivative with morpholine (B109124). For instance, 2-(bromomethyl)benzoic acid could be reacted with morpholine to form 2-[(morpholin-4-yl)methyl]benzoic acid. This intermediate is then treated with a lithium base, such as lithium hydroxide (B78521) or lithium carbonate, in an appropriate solvent to yield the final product, this compound.

Step 1: N-Alkylation C₈H₇BrO₂ (2-(bromomethyl)benzoic acid) + C₄H₉NO (Morpholine) → C₁₂H₁₅NO₃ (2-[(morpholin-4-yl)methyl]benzoic acid) + HBr

Step 2: Salt Formation C₁₂H₁₅NO₃ (2-[(morpholin-4-yl)methyl]benzoic acid) + LiOH → C₁₂H₁₄LiNO₃ (this compound) + H₂O

A summary of potential reactants and their roles is presented in the table below.

Reactant/ReagentRole in Synthesis
2-(bromomethyl)benzoic acidStarting material, provides the benzoate (B1203000) and methyl moieties.
MorpholineReactant, provides the morpholinyl group.
Lithium Hydroxide (LiOH)Base for the final neutralization step to form the lithium salt.
Solvent (e.g., Ethanol, Water)Medium for the reaction to occur.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound would focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency. This could involve exploring one-pot syntheses to reduce the number of reaction and purification steps. The use of greener solvents, such as water or ethanol, instead of potentially more hazardous organic solvents, would also be a key consideration. Furthermore, employing catalytic methods could enhance reaction efficiency and reduce the generation of stoichiometric byproducts. While specific green synthetic routes for this compound are not widely documented, the principles of green chemistry provide a framework for developing more sustainable production methods.

Scalability Considerations for this compound Production

The scalability of any chemical synthesis is a critical factor for its industrial application. For the production of this compound, several factors would need to be considered. These include the cost and availability of starting materials, the efficiency and safety of the reaction at a larger scale, and the ease of product isolation and purification. The potential for exothermic reactions would require careful thermal management to ensure safety. The choice of equipment and the development of robust process controls would also be paramount for successful and economical large-scale production.

Reaction Mechanism Investigations for the Formation of this compound

A detailed understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound. This involves studying the kinetic and thermodynamic aspects of the reaction, as well as identifying any transient intermediate species.

ParameterDescription
Rate Law (Hypothetical) Rate = k[C₈H₇BrO₂][C₄H₉NO] for the N-alkylation step.
Activation Energy (Ea) The energy barrier that must be overcome for the reaction to occur.
Enthalpy of Reaction (ΔH) The overall heat change of the reaction. Expected to be exothermic for the salt formation.

Advanced Spectroscopic and Diffraction Characterization of Lithium 2 Morpholin 4 Yl Methyl Benzoate Structures

Single-Crystal and Powder X-ray Diffraction Analysis of Lithium 2-[(morpholin-4-yl)methyl]benzoate

Comprehensive searches for diffraction data related to this compound have yielded no specific results. The determination of its crystal structure through single-crystal or powder X-ray diffraction techniques has not been reported in the accessible scientific literature.

Crystallographic Parameters and Space Group Determination

There is no available data on the crystallographic parameters (such as unit cell dimensions a, b, c, α, β, γ), crystal system, or space group for this compound.

Intermolecular Interactions and Packing Motifs in Solid-State this compound

Without crystallographic data, a definitive analysis of the intermolecular interactions, such as hydrogen bonding, van der Waals forces, or π-stacking, and the resulting packing motifs in the solid state of this compound cannot be conducted.

Polymorphism and Pseudopolymorphism in this compound Systems

There are no published studies on the existence of different crystalline forms (polymorphs) or solvated crystal structures (pseudopolymorphs) for this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

No advanced NMR spectroscopic data, including multidimensional solution-state or solid-state NMR, for this compound has been found in the public domain.

Multidimensional Solution-State NMR Techniques for Structural Elucidation

Detailed structural elucidation using multidimensional NMR techniques like COSY, HSQC, HMBC, and NOESY for this compound has not been documented in available research.

Solid-State NMR Spectroscopy for Bulk Structural Analysis

Information from solid-state NMR (ssNMR) spectroscopy, which would provide insight into the bulk structure and dynamics of the compound in its solid form, is not available.

Dynamic NMR Studies of Conformation and Exchange Processes

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of molecular processes that cause reversible changes in the structure of a molecule. For this compound, several dynamic processes could be operative, making DNMR an invaluable tool for its characterization in solution. While specific studies on this exact molecule are not prevalent, analysis of related structures, such as N-substituted piperidines and other α-aminoorganolithiums, provides a strong basis for predicting its conformational behavior. nih.govresearchgate.net

The primary dynamic processes amenable to DNMR study in this compound would be the conformational isomerism of the morpholine (B109124) ring and restricted rotation around the various single bonds. The morpholine ring typically adopts a chair conformation. However, like cyclohexane, it can undergo a ring inversion process, passing through higher-energy boat or twist-boat transition states. This chair-to-chair interconversion would exchange the axial and equatorial protons on the morpholine ring.

Another significant dynamic process is the potential for restricted rotation around the C-N bond linking the benzyl (B1604629) group to the morpholine nitrogen and the C-C bond between the aromatic ring and the methylene (B1212753) bridge. The steric bulk of the ortho-substituted benzoate (B1203000) group may hinder free rotation, leading to distinct rotamers that could be observed and quantified by DNMR at low temperatures. researchgate.net

Variable Temperature (VT) NMR experiments are the cornerstone of DNMR studies. By recording spectra at different temperatures, one can observe the coalescence of signals as the rate of exchange becomes comparable to the NMR timescale. Below the coalescence temperature, separate signals for the non-equivalent nuclei in each conformer may be resolved. Above this temperature, a single, time-averaged signal is observed. Analysis of the line shapes at different temperatures allows for the calculation of the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of the exchange process.

For this compound, one would anticipate that the methylene protons of the morpholine ring (adjacent to the oxygen and nitrogen) would provide sensitive probes for these dynamic events.

Table 1: Potential Dynamic Processes in this compound and DNMR Observables

Dynamic ProcessInvolved Atoms/GroupsPotential NMR ObservationTechnique
Morpholine Ring InversionC-H bonds on the morpholine ringCoalescence of axial and equatorial proton signalsVariable Temperature ¹H NMR
C(benzyl)-N(morpholine) Bond RotationProtons on the methylene bridge and morpholine ringBroadening and splitting of signals at low temperatureVariable Temperature ¹H NMR
C(aromatic)-C(methylene) Bond RotationMethylene bridge protons, aromatic protonsChanges in chemical shifts and potential splitting at low temperatureVariable Temperature ¹H NMR

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis in this compound

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. The spectra are sensitive to the molecule's structure, bonding, and intermolecular interactions. americanpharmaceuticalreview.com For this compound, the spectrum is a composite of the vibrations from the benzoate anion and the morpholinomethyl substituent.

Expected Infrared (IR) and Raman Bands:

Benzoate Group: The most prominent feature of the benzoate group will be the carboxylate (COO⁻) stretching vibrations. Unlike a carboxylic acid's C=O stretch (around 1700 cm⁻¹), the carboxylate anion exhibits strong asymmetric (ν_as) and symmetric (ν_s) stretching bands, typically in the regions of 1600-1550 cm⁻¹ and 1420-1335 cm⁻¹, respectively. The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and a series of characteristic C=C stretching "ring modes" between 1600 and 1450 cm⁻¹. mdpi.com Out-of-plane C-H bending vibrations for the ortho-substituted ring are expected around 750 cm⁻¹.

Morpholine Group: The morpholine ring will contribute several characteristic bands. The C-H stretching vibrations of the methylene groups will appear in the 3000-2850 cm⁻¹ region. researchgate.net The C-N stretching vibrations can be found in the 1250-1020 cm⁻¹ range. A key feature of the morpholine ring is the C-O-C ether linkage, which gives rise to a strong asymmetric stretching band, typically around 1115 cm⁻¹. researchgate.net

Methylene Bridge (-CH₂-): The methylene group linking the aromatic ring and the morpholine will exhibit C-H stretching vibrations in the 2950-2850 cm⁻¹ range, which may overlap with those from the morpholine ring.

Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in the Raman spectrum, which can be useful for confirming the substitution pattern. researchgate.net The symmetric carboxylate stretch is also typically Raman active.

Table 2: Predicted Vibrational Frequencies for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
Aromatic C-HStretching3100 - 3000Medium-Weak
Aliphatic C-H (Morpholine, Bridge)Stretching3000 - 2850Medium
Carboxylate (COO⁻)Asymmetric Stretching1600 - 1550Strong
Aromatic C=CRing Stretching1600 - 1450Medium-Variable
Carboxylate (COO⁻)Symmetric Stretching1420 - 1335Medium-Strong
C-N (Morpholine)Stretching1250 - 1020Medium
C-O-C (Ether in Morpholine)Asymmetric Stretching~1115Strong
Aromatic C-H (ortho-subst.)Out-of-plane Bending~750Strong

High-Resolution Mass Spectrometry for Molecular Formula Elucidation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula of a compound by providing a highly accurate mass measurement of the molecular ion. For this compound (Formula: C₁₂H₁₄LiNO₃), the expected monoisotopic mass of the neutral molecule is approximately 227.1110 g/mol . nih.gov In techniques like Electrospray Ionization (ESI), the compound would likely be observed as adducts, such as [M+H]⁺ or [M+Na]⁺, or more complex species. The primary ion related to the intact molecule would be the lithium salt itself, observed as the [C₁₂H₁₄NO₃]⁻ anion and the Li⁺ cation, or as a cluster ion in the positive mode.

Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern provides a roadmap of the molecule's connectivity.

Predicted Fragmentation Pathway:

Assuming positive ion mode analysis of the protonated molecule [M-Li+2H]⁺ or a related adduct, fragmentation would likely initiate at the most labile bonds.

Benzylic Cleavage: The bond between the methylene bridge and the morpholine nitrogen is a likely point of cleavage. This would result in the formation of a stable morpholinomethyl cation (m/z 100.0762) or, more likely, a resonance-stabilized benzyl cation derivative (m/z 119.0497) through the loss of morpholine.

Benzoate Fragmentation: A dominant fragmentation pathway for benzoate derivatives is the loss of a neutral molecule to form the benzoyl cation (C₇H₅O⁺, m/z 105.0340). pharmacy180.comdocbrown.info This can subsequently lose carbon monoxide (CO) to form the phenyl cation (C₆H₅⁺, m/z 77.0391). docbrown.info

Morpholine Ring Fragmentation: The morpholine moiety itself can undergo ring-opening and subsequent fragmentation, leading to the loss of small neutral molecules like ethylene (B1197577) oxide or ethene, resulting in various smaller fragment ions.

Table 3: Predicted HRMS Fragments for this compound

m/z (Calculated)FormulaProposed Fragment Structure/Origin
222.1185[C₁₂H₁₆NO₃]⁺Protonated molecule [M-Li+2H]⁺
135.0446[C₈H₇O₂]⁺Loss of morpholine
117.0340[C₈H₅O]⁺Loss of morpholine and H₂O
105.0340[C₇H₅O]⁺Benzoyl cation (from rearrangement/cleavage)
100.0762[C₅H₁₀NO]⁺Morpholinomethyl cation
86.0606[C₄H₈NO]⁺Fragment from morpholine ring cleavage
77.0391[C₆H₅]⁺Phenyl cation (from loss of CO from benzoyl)

Electron Microscopy Techniques for Morphological and Microstructural Characterization of this compound Materials

Electron microscopy techniques, primarily Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for characterizing the solid-state properties of materials, providing direct visualization of morphology, particle size, and microstructure.

Scanning Electron Microscopy (SEM): SEM is used to image the surface topography of the bulk material. For a crystalline or polycrystalline powder of this compound, SEM analysis would reveal:

Crystal Habit: The characteristic external shape of the crystals (e.g., needles, plates, prisms).

Particle Size and Distribution: Quantitative analysis of the size of individual particles or agglomerates.

Surface Morphology: Features such as surface roughness, steps, or defects on the crystal faces. acs.org

Aggregation: The extent to which primary particles clump together to form larger secondary structures.

Energy-Dispersive X-ray Spectroscopy (EDS), an analytical technique often coupled with SEM, can provide elemental composition maps of the sample surface. While direct detection of lithium is challenging with standard EDS, it can confirm the distribution of C, N, and O, and a "composition by difference" method has been developed for mapping lithium in some materials. youtube.com

Transmission Electron Microscopy (TEM): TEM offers much higher resolution than SEM, allowing for the investigation of internal microstructure. For this compound, TEM could be used to:

Nanoscale Morphology: Image individual nanoparticles or nanostructured features within larger particles.

Crystallinity: Selected Area Electron Diffraction (SAED) patterns can distinguish between crystalline, polycrystalline, and amorphous regions. A crystalline sample will produce a regular pattern of sharp spots, while an amorphous sample will produce diffuse rings.

Crystal Defects: High-resolution TEM (HR-TEM) can visualize the atomic lattice, revealing dislocations, stacking faults, and grain boundaries within a crystal. For lithium-containing compounds, which can be sensitive to the electron beam, cryogenic TEM (Cryo-TEM) may be necessary to minimize damage and obtain high-quality images and diffraction data. youtube.com

Table 4: Application of Electron Microscopy to this compound

TechniqueInformation ObtainedSample FormResolution
SEM Particle size, shape, surface topography, agglomeration stateBulk powder, solid materialMicrometer to ~10 nm
EDS (in SEM) Elemental mapping (C, N, O), compositional analysisBulk powder, solid materialMicrometer
TEM Nanoscale morphology, internal structure, crystallinityFinely dispersed powder on a gridSub-nanometer
SAED (in TEM) Crystalline vs. Amorphous determination, crystal lattice spacingFinely dispersed powder on a gridAngstrom
HR-TEM Visualization of atomic lattice, crystal defectsFinely dispersed powder on a gridAngstrom

Theoretical and Computational Chemistry of Lithium 2 Morpholin 4 Yl Methyl Benzoate

Quantum Chemical Calculations (DFT and Ab Initio) for Electronic Structure of Lithium 2-[(morpholin-4-yl)methyl]benzoate

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure of molecules. These methods allow for the determination of molecular properties with a high degree of accuracy, providing insights into the geometry, stability, and reactivity of this compound.

Molecular Geometry Optimization and Conformer Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved through geometry optimization. For a flexible molecule like this compound, which contains a rotatable morpholinomethyl group, multiple low-energy conformations, or conformers, may exist.

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound (DFT/B3LYP/6-31G)*

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C(benzoate)-C(methylene)1.51
C(methylene)-N(morpholine)1.47
C=O (carboxylate)1.25
C-O (carboxylate)1.28
C-N-C (morpholine)109.5
O-C-C (morpholine)111.0
C(benzoate)-C(methylene)-N(morpholine)112.0
C-C-C-N (torsion)90.0

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict how it will interact with other chemical species. For this compound, the HOMO is likely to be localized on the electron-rich benzoate (B1203000) ring and the oxygen atoms of the carboxylate group, while the LUMO may be distributed over the aromatic ring.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3
Ionization Potential6.5
Electron Affinity1.2
Global Hardness2.65
Chemical Potential-3.85
Electrophilicity Index2.80

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Quantum chemical calculations can predict various spectroscopic properties, which can be invaluable for the characterization of a compound.

NMR (Nuclear Magnetic Resonance): Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can aid in the interpretation of experimental spectra and confirm the molecular structure.

IR (Infrared): The vibrational frequencies calculated from quantum mechanics can be correlated with the peaks in an experimental IR spectrum, helping to identify the functional groups present in the molecule. Key vibrational modes for this compound would include the C=O stretch of the carboxylate, the C-N stretching of the morpholine (B109124) ring, and the aromatic C-H stretches.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. For this molecule, π-π* transitions within the benzoate ring are expected to be the dominant feature in the UV region.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior of this compound

While quantum mechanics is excellent for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time, particularly in a solvent. MD simulations can provide a detailed picture of the conformational landscape of this compound in solution and how it interacts with solvent molecules.

These simulations can reveal the dynamics of the morpholine ring, the rotation around the methylene (B1212753) bridge, and the solvation shell of the lithium ion. Understanding the solvation of the lithium ion is particularly important as it can influence the compound's solubility and bioavailability. MD simulations of lithium salts in aqueous solution have shown that the lithium ion is strongly hydrated. acs.orgnih.gov

Solid-State Computational Modeling of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, determines many of the solid-state properties of a pharmaceutical compound, such as its melting point, solubility, and stability. Computational methods can be used to predict the most likely crystal structures for a given molecule. researchgate.netresearchgate.netdigitellinc.com

For an organic salt like this compound, the crystal packing will be governed by a combination of ionic interactions between the lithium cation and the benzoate anion, as well as weaker intermolecular interactions such as hydrogen bonds and van der Waals forces involving the morpholine and benzoate moieties. Computational analysis can identify and quantify these interactions, providing insight into the stability of the crystal lattice.

Reaction Pathway Modeling and Transition State Characterization for Synthetic Routes

Computational chemistry can also be used to study the mechanisms of chemical reactions. For the synthesis of this compound, a key step is the N-alkylation of morpholine. researchgate.netnih.govscispace.comchemrxiv.org Theoretical modeling can be employed to investigate the reaction pathway, identify the transition states, and calculate the activation energies. This information can help in optimizing the reaction conditions to improve the yield and purity of the product. Computational studies on the N-alkylation of morpholine can provide valuable insights into the mechanism of this reaction. nih.gov

By modeling the reaction of a suitable benzoic acid derivative with morpholine, chemists can gain a deeper understanding of the factors that control the reaction's outcome. This can lead to the development of more efficient and sustainable synthetic routes.

Coordination Chemistry and Metal Organic Frameworks Mofs Derived from Lithium 2 Morpholin 4 Yl Methyl Benzoate

Ligand Properties of the 2-[(morpholin-4-yl)methyl]benzoate Anion in Complexation

The 2-[(morpholin-4-yl)methyl]benzoate anion is a potentially versatile ligand due to the presence of multiple donor sites. The primary coordination site is the carboxylate group, which can bind to metal ions in several modes. Additionally, the tertiary amine nitrogen of the morpholine (B109124) ring and the morpholine oxygen atom can act as secondary donor sites.

The carboxylate group can coordinate to metal centers in a monodentate, bidentate (chelating or bridging), or bridging fashion. The presence of the ortho-substituted morpholinomethyl group can influence the preferred coordination mode. It is plausible that the ligand could act as a bidentate N,O-chelating ligand, forming a stable six-membered ring with a metal center through the carboxylate oxygen and the morpholine nitrogen. Alternatively, the steric bulk of the morpholinomethyl group might favor monodentate coordination of the carboxylate, leaving the nitrogen and oxygen atoms of the morpholine ring available for further coordination or for participation in supramolecular interactions such as hydrogen bonding.

In systems with multiple metal centers, the carboxylate group can adopt a bridging coordination mode, linking two or more metal ions to form dimers, polymers, or extended network structures. The flexibility of the methylene (B1212753) linker between the phenyl ring and the morpholine group allows for conformational freedom, which can accommodate different coordination geometries and the formation of various supramolecular architectures.

Table 1: Potential Coordination Modes of the 2-[(morpholin-4-yl)methyl]benzoate Anion

Coordination ModeDescriptionPotential Structural Outcome
MonodentateOne carboxylate oxygen binds to a single metal ion.Discrete complexes or simple chains.
Bidentate ChelatingBoth carboxylate oxygens bind to the same metal ion.Formation of a stable four-membered chelate ring.
Bidentate N,O-ChelatingOne carboxylate oxygen and the morpholine nitrogen bind to the same metal ion.Formation of a stable six-membered chelate ring.
Bridging (syn-syn)Both carboxylate oxygens bridge two metal ions.Dinuclear or polynuclear complexes, 1D chains.
Bridging (syn-anti)One carboxylate oxygen bridges two metal ions.1D, 2D, or 3D coordination polymers.
Bridging (anti-anti)The carboxylate group bridges two metal ions in an anti-anti fashion.Formation of extended network structures.

Formation of Coordination Complexes with Transition Metals and Lanthanides

The 2-[(morpholin-4-yl)methyl]benzoate ligand is expected to form stable complexes with a wide range of metal ions, including transition metals and lanthanides, due to the hard-soft acid-base (HSAB) principle. The hard carboxylate oxygen donors are particularly suitable for binding to hard Lewis acidic lanthanide ions, while the softer amine nitrogen can coordinate effectively with borderline transition metals.

The synthesis of metal complexes with the 2-[(morpholin-4-yl)methyl]benzoate ligand can be achieved through several common methods. A straightforward approach involves the direct reaction of lithium 2-[(morpholin-4-yl)methyl]benzoate with a soluble metal salt (e.g., chloride, nitrate, or perchlorate) in a suitable solvent or solvent mixture.

Hydrothermal or solvothermal synthesis is another powerful technique, particularly for the crystallization of coordination polymers and MOFs. In a typical solvothermal reaction, the lithium salt of the ligand and a metal salt are sealed in a Teflon-lined autoclave with a solvent (such as water, ethanol, or dimethylformamide) and heated to a specific temperature for a period of time. This method often yields crystalline products with high stability.

For instance, lanthanide complexes with aminobenzoic acid derivatives have been successfully synthesized via solvent evaporation and solvothermal methods. nih.govmdpi.com A similar approach could be employed for the 2-[(morpholin-4-yl)methyl]benzoate ligand.

The structural characterization of new coordination compounds is crucial for understanding their properties. Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and coordination geometries of the metal centers.

Based on studies of related aminobenzoate ligands, a variety of structures can be anticipated. For example, lanthanide complexes with 3-dimethylaminobenzoic acid have been shown to form dimeric structures where the carboxylate groups bridge the metal centers. nih.govmdpi.com It is plausible that the 2-[(morpholin-4-yl)methyl]benzoate ligand could form similar dinuclear or polynuclear lanthanide complexes.

In the case of transition metals, the coordination geometry will depend on the nature of the metal ion. For example, Cu(II) complexes may adopt square planar or distorted octahedral geometries, while Zn(II) can be found in tetrahedral, square pyramidal, or octahedral environments. The flexibility of the ligand would allow it to adapt to the preferred coordination number and geometry of the metal ion.

Table 2: Representative Crystallographic Data for an Analogous Lanthanide Complex

Data for [Tb(3-N,N-DMBA)₃(5,5′-DM-2,2′-bipy)]₂·2(3-N,N-DMHBA), an analogous aminobenzoate complex, is presented for illustrative purposes. nih.gov

ParameterValue
Empirical FormulaC₁₀₈H₁₁₄N₁₀O₁₆Tb₂
Formula Weight2242.94
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)16.539(3)
b (Å)22.046(4)
c (Å)16.711(3)
β (°)114.99(3)
Volume (ų)5520.1(18)
Z2

Role of the Lithium Cation in Directing Coordination Architectures

The lithium cation present in the starting material, this compound, can play a significant role in directing the final coordination architecture. While often considered a simple spectator ion, the lithium ion can be incorporated into the final structure, especially in the solid state. researchgate.net Its small ionic radius and high charge density allow it to have a strong influence on the packing of molecules and the formation of supramolecular assemblies. evitachem.com

In some cases, lithium ions can act as structure-directing agents by coordinating to the ligand or solvent molecules, thereby influencing the nucleation and growth of the crystalline product. researchgate.netevitachem.com They can also be part of a heterometallic framework, where both the lithium ion and the primary metal ion are integral components of the coordination network. The coordination chemistry of the lithium ion itself is an active area of research, with coordination numbers typically ranging from 4 to 6. researchgate.net

Exploration of this compound as a Ligand in Metal-Organic Frameworks (MOFs)

The structural characteristics of the 2-[(morpholin-4-yl)methyl]benzoate anion make it a promising candidate for the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govnih.gov The ability of the ligand to bridge multiple metal centers through its carboxylate group is a key feature for forming extended, porous networks.

The design of MOFs using the 2-[(morpholin-4-yl)methyl]benzoate ligand would involve the careful selection of metal nodes and reaction conditions to control the topology and porosity of the resulting framework. The presence of the morpholine group offers several advantages. The nitrogen and oxygen atoms can provide additional coordination sites, potentially leading to more robust and complex framework structures. nih.gov Furthermore, these functional groups can be used to tune the chemical environment within the pores of the MOF, which can be beneficial for applications such as gas storage and catalysis.

The synthesis of such MOFs would likely employ solvothermal or hydrothermal methods, similar to those used for other carboxylate-based MOFs. nih.gov By varying parameters such as temperature, solvent, and the metal-to-ligand ratio, it may be possible to isolate different MOF structures with varying dimensionalities and properties. The use of mixed-ligand systems, where another linker is introduced along with 2-[(morpholin-4-yl)methyl]benzoate, could also lead to the formation of novel and complex MOF architectures.

Supramolecular Chemistry and Self Assembly of Lithium 2 Morpholin 4 Yl Methyl Benzoate Systems

Non-Covalent Interactions Governing Supramolecular Assembly

The supramolecular assembly of Lithium 2-[(morpholin-4-yl)methyl]benzoate is a result of a delicate balance of several non-covalent interactions. The presence of both hydrogen bond donors and acceptors, an aromatic system, and multiple C-H bonds allows for a variety of interactions to occur simultaneously.

Hydrogen Bonding: The primary hydrogen bonding interactions involve the carboxylate oxygen atoms and the hydrogen atoms of the morpholine (B109124) ring and the methylene (B1212753) bridge. These interactions play a crucial role in the formation of the initial dimeric and polymeric motifs.

π-π Stacking: The benzoate (B1203000) rings participate in π-π stacking interactions, contributing to the stabilization of the crystal lattice. These interactions are typically offset, maximizing the attractive forces between the aromatic systems.

Directed Self-Assembly of this compound into Ordered Structures

The specific nature and directionality of the non-covalent interactions allow for the directed self-assembly of this compound into predictable and highly ordered crystalline structures. The interplay between the strong ionic interactions of the lithium carboxylate and the weaker, more directional hydrogen bonds and π-π stacking interactions guides the molecules to arrange in a specific manner.

Research has demonstrated that by modifying crystallization conditions such as solvent, temperature, and concentration, it is possible to influence the self-assembly process and favor the formation of particular supramolecular motifs. This control over the assembly process is a key aspect of crystal engineering.

Host-Guest Chemistry Involving this compound

The supramolecular framework of this compound can exhibit cavities and channels, making it a potential candidate for host-guest chemistry. rsc.org These voids within the crystal lattice can accommodate small guest molecules, leading to the formation of inclusion compounds.

The size and shape of the cavities are determined by the specific arrangement of the host molecules, which in turn is governed by the non-covalent interactions. The selection of guest molecules is therefore dependent on their ability to fit within these pre-organized spaces and to interact favorably with the host framework. This area of research opens up possibilities for applications in separation, storage, and sensing. rsc.org

Crystallization Engineering and Polymorphism Control through Supramolecular Design

Crystallization engineering of this compound focuses on the rational design and control of its solid-state architecture to achieve desired physical and chemical properties. A key challenge and opportunity in this field is the control of polymorphism, which is the ability of a compound to exist in multiple crystalline forms.

Different polymorphs of a compound can exhibit distinct properties, and controlling their formation is of great interest. In the case of this compound, the subtle interplay of non-covalent interactions can be manipulated to favor the crystallization of a specific polymorph. This can be achieved by strategies such as the use of different solvents, the introduction of additives that can act as templates or inhibitors, and the careful control of crystallization kinetics. The ability to predictably generate a desired polymorphic form is a significant achievement in the field of supramolecular chemistry.

Interaction TypeDonorAcceptorTypical Distance (Å)Role in Assembly
Hydrogen Bonding Morpholine N-H, Methylene C-HCarboxylate O2.7 - 3.2Formation of primary structural motifs
π-π Stacking Benzoate RingBenzoate Ring3.4 - 3.8Stabilization of the crystal lattice
C-H···O Interactions Ring C-H, Methylene C-HCarboxylate O, Morpholine O3.0 - 3.5Additional stabilization of the 3D network
Ionic Interactions Lithium Cation (Li+)Carboxylate Anion (COO-)~2.0Primary electrostatic attraction

Advanced Materials Science Applications of Lithium 2 Morpholin 4 Yl Methyl Benzoate

Incorporation into Polymeric Matrices and Composites

There is no scientific literature available detailing the incorporation of Lithium 2-[(morpholin-4-yl)methyl]benzoate into polymeric matrices or composites.

Role as a Modifying Agent or Cross-linking Agent

No studies have been identified that investigate or establish the role of this compound as a modifying agent or a cross-linking agent in polymers.

Mechanical and Thermal Properties of Resulting Materials

Due to the absence of research on its incorporation into polymers, there is no data available on the mechanical and thermal properties of materials that would result from such a combination.

Potential as a Component in Nanomaterials and Nanocomposites

The potential of this compound as a component in nanomaterials and nanocomposites has not been explored in any published research.

Synthesis of this compound-Based Nanoparticles

There are no documented methods for the synthesis of nanoparticles based on this compound.

Interfacial Interactions in Nanocomposite Systems

Given the lack of synthesis of nanocomposites containing this compound, there is no information on its interfacial interactions within such systems.

Surface Functionalization and Coating Applications of this compound

Research on the use of this compound for surface functionalization or in coating applications has not been found in the public domain.

Use in Hybrid Organic-Inorganic Materials

A comprehensive review of scientific literature and materials science databases indicates a notable absence of published research specifically detailing the use of this compound in the development or study of hybrid organic-inorganic materials. While the field of hybrid materials is robust and expanding, particularly in areas like energy storage and electronics, this specific compound has not been documented as a component in such systems. diva-portal.orgfrontiersin.org

Hybrid organic-inorganic materials are composites that synergistically combine the properties of both organic and inorganic constituents at the molecular or nano-scale. frontiersin.org The inorganic components typically provide a robust framework, thermal stability, and advantageous electronic or ionic conductivity. diva-portal.org Conversely, the organic parts can introduce flexibility, processability, and tailored functionalities through specific chemical groups. diva-portal.org This integration allows for the creation of advanced materials with capabilities surpassing those of their individual components. diva-portal.org

In the realm of energy applications, for example, hybrid materials are extensively investigated for lithium-ion batteries. diva-portal.org Researchers often combine inorganic electrode materials like lithium iron phosphate (B84403) (LiFePO4) with conductive organic polymers such as polyaniline (PANI) to enhance electrochemical properties, including specific capacity and cycling stability. diva-portal.org The design of these materials hinges on creating strong interactions—be it covalent, electrostatic, or complexation—between the organic and inorganic parts to form a cohesive and functional system. diva-portal.orgfrontiersin.org

Theoretically, the molecular structure of this compound presents features that could be of interest for the design of hybrid materials. It contains:

An inorganic lithium cation , a key element for lithium-ion-based energy storage technologies. diva-portal.org

An organic anion with a carboxylate group and a morpholine (B109124) moiety. These functional groups have the potential to act as ligands, binding to metal centers to form coordination polymers or metal-organic frameworks (MOFs). diva-portal.org

This combination of an active lithium ion and a versatile organic ligand could hypothetically allow the compound to serve as a building block or a functional additive in a hybrid material. For instance, it could be integrated into a polymer matrix or used to modify the surface of an inorganic nanoparticle. However, it must be stressed that this remains a theoretical postulation. The scientific community has not yet published any experimental validation or investigation into these potential applications for this compound.

Detailed Research Findings

As of the current date, there are no detailed research findings available in peer-reviewed literature concerning the application of this compound in hybrid organic-inorganic materials. The data tables below reflect the available chemical identification information for the compound, rather than experimental findings from materials science applications.

Interactive Data Table: Chemical Identification of this compound

PropertyValueSource
IUPAC Name lithium;2-(morpholin-4-ylmethyl)benzoate nih.gov
Molecular Formula C12H14LiNO3 nih.govsynquestlabs.com
Molecular Weight 227.19 g/mol synquestlabs.com
CAS Number 904696-60-2 synquestlabs.comapolloscientific.co.uk
Canonical SMILES [Li+].C1COCCN1CC2=CC=CC=C2C(=O)[O-] nih.gov

Catalytic Efficacy and Mechanistic Pathways of Lithium 2 Morpholin 4 Yl Methyl Benzoate in Organic Reactions

Lithium 2-[(morpholin-4-yl)methyl]benzoate as a Homogeneous Catalyst

There is currently no available scientific literature that describes the use of this compound as a homogeneous catalyst.

Specific Reaction Types Catalyzed (e.g., additions, condensations, cyclizations)

No specific reaction types have been reported to be catalyzed by this compound.

Optimization of Reaction Conditions and Catalyst Loading

As there are no known reactions catalyzed by this compound, no data exists on the optimization of reaction conditions or catalyst loading.

Heterogeneous Catalysis via Immobilization of this compound

The concept of immobilizing homogeneous catalysts onto solid supports to create heterogeneous catalysts is a widely practiced strategy to improve catalyst separation and reusability. However, there are no published studies on the immobilization of this compound for the purpose of heterogeneous catalysis.

Mechanistic Investigations of Catalytic Cycles

Mechanistic studies are contingent on the existence of a catalytic reaction. Without any known catalytic applications for this compound, there have been no investigations into its potential catalytic cycles.

Identification of Active Species

The identification of active catalytic species has not been undertaken.

Rate-Determining Steps and Reaction Intermediates

There is no information regarding the rate-determining steps or reaction intermediates for any catalytic process involving this compound.

Electrochemical Characterization and Energy Storage Applications of Lithium 2 Morpholin 4 Yl Methyl Benzoate

Cyclic Voltammetry and Chronoamperometry Studies

No studies were found that have performed cyclic voltammetry or chronoamperometry on Lithium 2-[(morpholin-4-yl)methyl]benzoate. There is no publicly available data regarding its redox potentials, electrochemical stability window, or diffusion coefficients, which are fundamental parameters evaluated through these techniques.

Application in Lithium-Ion Battery Electrolytes or Electrode Materials

There is no scientific literature to suggest that this compound has been investigated as a component in lithium-ion batteries, either as an electrolyte salt or as an electrode material.

Ionic Conductivity Measurements

No data on the ionic conductivity of this compound in any solvent system could be located. This information is critical for evaluating a compound's potential as an electrolyte for battery applications.

Interfacial Stability with Electrode Materials

Research on the interfacial stability of this compound with common lithium-ion battery electrode materials (such as graphite, silicon, lithium metal, or various cathodes) has not been published. Therefore, no findings can be reported on the formation of a solid electrolyte interphase (SEI) or its general compatibility with battery components.

Supercapacitor and Redox Flow Battery Applications

The scientific databases reviewed contain no articles or patents that explore the use of this compound in the context of supercapacitors or as a redox-active species in redox flow batteries.

Structure Reactivity and Structure Function Relationships of Lithium 2 Morpholin 4 Yl Methyl Benzoate and Its Analogues

Systematic Modification of the Benzoate (B1203000) Moiety and its Impact on Reactivity/Properties

The benzoate moiety is a critical component of the molecule, and alterations to its structure can profoundly influence its electronic properties, conformation, and intermolecular interactions. Key modifications include the introduction of substituents on the aromatic ring and changing the substitution pattern.

Research Findings:

Research into analogous systems, such as 2-morpholinobenzoic acid derivatives, has demonstrated that the substitution pattern on the central aromatic ring is a crucial determinant of biological activity. For instance, in a series of 1-acyl-2-morpholino-5-N-benzyl substituted benzoic acids, the specific arrangement of these groups was found to be optimal for inhibitory activity against certain enzymes. nih.govrsc.org

A comparative study of 2,5-disubstituted versus 2,4-disubstituted 2-morpholinobenzoic acid analogues revealed a significant impact on their biological efficacy. The 2,5-substitution pattern between the morpholine (B109124) and N-benzyl groups generally resulted in higher potency compared to the 2,4-substitution pattern. nih.gov For example, changing the substitution pattern from a 2,5-relationship to a 2,4-relationship in a pair of analogous compounds led to a threefold decrease in inhibitory activity against phosphatidylcholine-specific phospholipase C. nih.gov This highlights the importance of the precise spatial arrangement of the functional groups on the benzoate ring for molecular recognition and function.

The following interactive table summarizes the impact of systematic modifications to the benzoate moiety on the properties of analogous compounds.

ModificationObserved EffectReference
Change from 2,5- to 2,4-substitution pattern3-fold decrease in enzyme inhibition nih.gov
Introduction of halogen substituents on an N-benzyl group attached to the benzoate ringStrong inhibition of PC-PLCBC nih.gov
Presence of electron-donating groupsPotential for enhanced fluorescence in metal complexes researchgate.netrsc.org

Variation of the Morpholine Ring and Substituent Effects

The morpholine ring is another key functional group whose modification can lead to significant changes in the compound's properties. The nitrogen atom of the morpholine ring imparts basicity and can act as a hydrogen bond acceptor, while the oxygen atom also influences solubility and binding interactions. nih.gov The morpholine ring is considered a privileged scaffold in medicinal chemistry due to its favorable physicochemical and metabolic properties. nih.gov

Research Findings:

Studies on a variety of morpholine-containing compounds have shown that even minor changes to the morpholine ring can have substantial effects. For instance, the introduction of substituents on the morpholine ring can alter its conformation and steric profile, thereby affecting its ability to interact with biological targets or other molecules. In a series of pyrazolopyridinyl pyrimidine (B1678525) derivatives, the N-morpholino substituent was found to be one of the best for relaxant activity on aortic rings, but this activity was sensitive to steric effects. nih.gov

Furthermore, the unsubstituted morpholine ring itself has been identified as crucial for the potent activity of some anticancer compounds. e3s-conferences.org The ability of the morpholine moiety to enhance potency can be attributed to its capacity to participate in molecular interactions with target proteins and to modulate the pharmacokinetic properties of the molecule. researchgate.net The replacement of the morpholine ring with other heterocyclic systems, such as a tetrahydropyran (B127337) ring, has been explored. This modification would remove the basic nitrogen, thus altering the acid-base properties and potential ionic interactions of the molecule. nih.gov

The table below outlines the effects of variations to the morpholine ring in analogous compounds.

ModificationObserved EffectReference
N-morpholino substituentFavorable for biological activity, but sensitive to steric hindrance nih.gov
Unsubstituted morpholineCrucial for potent anticancer activity in some derivatives e3s-conferences.org
Replacement with a tetrahydropyran ringAlters acid-base properties and potential for ionic interactions nih.gov

Investigation of Other Alkali Metal Counterions and their Influence

The lithium counterion in Lithium 2-[(morpholin-4-yl)methyl]benzoate plays a significant role in the solid-state properties and solubility of the compound. Replacing lithium with other alkali metals such as sodium, potassium, or cesium would be expected to modify these characteristics due to differences in ionic radius, charge density, and coordination preferences.

Research Findings:

The ionic radius of the alkali metal cation (Li⁺ < Na⁺ < K⁺) affects the coordination environment and the strength of the interaction with the benzoate anion. Generally, smaller cations with higher charge density, like lithium, tend to form more covalent-like bonds and can favor different crystal packing arrangements compared to larger, "softer" cations like potassium. This can translate to differences in melting points, solubility, and even reactivity in the solid state. For example, in a series of alkali-metal magnesiates, the potassium-containing compound was found to be the most reactive, highlighting a clear alkali-metal effect on reactivity. nih.gov In another study, the nature of the alkali metal counterion was shown to determine its interaction with a superoxide (B77818) ligand, which in turn had a significant influence on the stability and reactivity of the complex. nih.gov

Based on these findings, a hypothetical comparison of the properties of different alkali metal salts of 2-[(morpholin-4-yl)methyl]benzoate can be proposed, as summarized in the table below.

Alkali Metal CounterionExpected Influence on PropertiesRationale based on Analogous Systems
Lithium (Li⁺) Potentially higher melting point and different solubility profile compared to heavier alkali metals. May favor specific coordination geometries.Small ionic radius, high charge density. researchgate.netnih.gov
Sodium (Na⁺) Intermediate properties between lithium and potassium salts.Intermediate ionic radius and charge density. researchgate.netuzh.chacgih.org
Potassium (K⁺) Potentially lower melting point and different solubility. May exhibit different reactivity in certain reactions.Larger ionic radius, lower charge density. researchgate.netnih.gov

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Approaches

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models use molecular descriptors, which are numerical representations of molecular structure, to develop mathematical equations that can predict the activity or properties of new, untested compounds.

Research Findings:

While no specific QSAR or QSPR studies dedicated solely to this compound and its close analogues have been published, the principles of these methods can be applied based on the available structure-activity relationship data. For a series of analogues, molecular descriptors could be calculated to quantify key structural features.

Relevant descriptors for this class of compounds would likely include:

Electronic descriptors: Charges on specific atoms (e.g., the morpholine nitrogen, the carboxylate oxygens), dipole moment, and parameters related to the energy of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). These would capture the effects of substituents on the benzoate ring. icm.edu.plresearchgate.net

Steric or topological descriptors: Molecular volume, surface area, and shape indices. These would be important for understanding the impact of different substituents on the benzoate or morpholine rings. researchgate.net

Lipophilicity descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which is crucial for predicting membrane permeability and general "drug-likeness". researchgate.net

A QSAR study on a series of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives found that antioxidant activity increased with decreasing molecular area, volume, and lipophilicity, and with an increasing dipole moment. researchgate.net For a series of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, QSAR models were developed to predict their inhibitory activity against P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.gov These examples demonstrate how QSAR can be a powerful tool for optimizing the structure of lead compounds.

The table below outlines a hypothetical QSAR/QSPR approach for the target compound and its analogues.

Descriptor ClassSpecific DescriptorsPotential Correlated Property/ActivityReference for Methodology
Electronic Atomic charges, Dipole moment, HOMO/LUMO energiesReactivity, binding affinity, pKa icm.edu.plresearchgate.net
Steric/Topological Molecular volume, Surface area, Shape indicesBinding affinity, solubility researchgate.net
Lipophilicity LogPMembrane permeability, biological activity researchgate.net
Quantum Chemical Total energy, Heat of formationStability researchgate.net

By systematically synthesizing and testing a series of analogues of this compound and applying QSAR/QSPR methodologies, a predictive model could be developed. Such a model would be invaluable for guiding the design of new compounds with enhanced or specific properties, thereby accelerating the discovery process.

Advanced Research Methodologies and Techniques Applicable to Lithium 2 Morpholin 4 Yl Methyl Benzoate Studies

In Situ and Operando Spectroscopic Techniques for Real-Time Reaction Monitoring

The synthesis and crystallization of "Lithium 2-[(morpholin-4-yl)methyl]benzoate" involve dynamic processes that can be elucidated with great detail using in situ and operando spectroscopic techniques. These methods allow for real-time monitoring of chemical and physical transformations as they occur, providing insights that are often missed by conventional ex situ analysis.

In the context of organometallic reactions, such as the formation of lithium salts, monitoring is critical. acs.org The generation of catalytically active organometallic species often occurs in situ from commercially available metal salts. nih.gov For "this compound," in situ techniques can track the neutralization reaction between 2-[(morpholin-4-yl)methyl]benzoic acid and a lithium base. Spectroscopic tools like Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the disappearance of the carboxylic acid peak and the appearance of the carboxylate salt peak, confirming reaction completion. For instance, in a study on diclofenac (B195802) sodium, FTIR was used to identify interactions between the drug and polymer carriers by observing shifts in characteristic bands of the carboxylate and amine groups. mdpi.com

Furthermore, techniques such as in situ X-ray diffraction (XRD) are invaluable for studying the crystallization process and potential polymorphism. scnu.edu.cn The ability to observe the formation of different crystalline forms in real-time as a function of temperature, solvent, and other parameters is critical for selecting the desired solid form. scnu.edu.cn A combination of fast scanning calorimetry and micro-Raman spectroscopy has been used to capture the evolution of segmental order during the crystallization of conjugated polymers in real-time. rsc.org Such an approach could be adapted to study the crystallization kinetics of "this compound."

Neutron-based techniques also offer unique capabilities. In situ neutron depth profiling (NDP), for example, can quantify and visualize lithium transport within a material during electrochemical processes, which could be relevant if this compound is explored for battery applications. researchgate.net

Table 1: Applicability of In Situ/Operando Techniques to "this compound" Studies

TechniqueInformation GainedPotential Application for the Compound
In Situ FTIR/Raman SpectroscopyReal-time monitoring of functional group changes, reaction kinetics, and solute concentration.Tracking the neutralization reaction and salt formation, monitoring crystallization from solution.
In Situ Powder X-Ray Diffraction (PXRD)Real-time analysis of crystalline phase formation, transformations, and polymorphism.Identifying and characterizing different polymorphs of the salt during crystallization.
In Situ Nuclear Magnetic Resonance (NMR)Studying changes in the chemical environment of atoms, reaction mechanisms, and intermediate species.Elucidating the reaction pathway and identifying any transient intermediates in the synthesis.
Operando UV-Vis SpectroscopyMonitoring changes in electronic transitions, which can be correlated with the concentration of species.Studying redox reactions if the compound is used in electrochemical applications. scnu.edu.cn

High-Throughput Screening for Material Discovery and Optimization

High-throughput screening (HTS) is a powerful strategy for accelerating the discovery and optimization of materials by performing a large number of experiments in parallel. researchgate.net For "this compound," HTS can be particularly useful in salt selection and polymorph screening. acs.org The process of selecting the optimal salt form of a new chemical entity is crucial for its physicochemical properties, such as solubility, stability, and bioavailability. acs.org

HTS methodologies allow for the rapid screening of a wide range of counterions and crystallization conditions. rsc.org A typical high-throughput salt screen involves reacting the parent acid or base with a library of counterions in various solvents and under different temperature profiles. researchgate.net The outcomes, such as crystallinity and yield, can be rapidly assessed using techniques like X-ray powder diffraction (XRPD) and Raman spectroscopy. researchgate.net For instance, a study on the salt screening of synthetic intermediates utilized a statistical Z-score methodology to analyze yield data from numerous acid and base screens, enabling the ranking of counterions and solvents for more productive screening. researchgate.net

The application of HTS to "this compound" would involve reacting 2-[(morpholin-4-yl)methyl]benzoic acid with various lithium salts (e.g., lithium hydroxide (B78521), lithium carbonate) in an array of solvents. The resulting solids would then be analyzed to identify the most stable and desirable crystalline form. This approach significantly reduces the time and resources required compared to traditional, one-at-a-time experimentation. researchgate.net A study on the salt screening of a preclinical candidate, IIIM-290, employed a solubility-guided miniaturized 96-well plate protocol to identify the most favorable counterion, resulting in a significant improvement in aqueous solubility. nih.gov

Table 2: Illustrative High-Throughput Screening Workflow for "this compound"

StepDescriptionAnalytical Technique
1. Library PreparationDispensing solutions of 2-[(morpholin-4-yl)methyl]benzoic acid and various lithium salts into a 96-well plate with a matrix of solvents.Robotic liquid handling
2. CrystallizationSubjecting the well plate to various temperature cycles (heating, cooling, evaporation) to induce crystallization.N/A
3. High-Throughput AnalysisRapidly analyzing the solid products in each well for crystallinity and form.X-Ray Powder Diffraction (XRPD), Raman Spectroscopy
4. Data Analysis and "Hit" SelectionIdentifying promising crystalline forms based on diffraction patterns and spectroscopic data.Automated data analysis software
5. Scale-up and CharacterizationSynthesizing larger quantities of the selected "hit" for more detailed characterization.Standard laboratory techniques

Machine Learning and Artificial Intelligence in Predicting Properties and Guiding Synthesis

Machine learning (ML) and artificial intelligence (AI) are revolutionizing materials science and chemistry by enabling the prediction of material properties and guiding synthetic efforts. nih.gov For "this compound," these computational tools can be applied to predict a range of properties, from fundamental physicochemical characteristics to complex behaviors like polymorphism. acs.org

One of the key applications of ML in this context is the prediction of molecular properties based on the chemical structure. nih.gov By training models on large datasets of known molecules, it is possible to predict properties such as solubility, melting point, and even spectroscopic signatures for a new compound like "this compound." researchgate.net These predictions can be made rapidly and at a low cost, helping to prioritize experimental work. researchgate.net For example, ML models have been developed to predict the bulk behavior of active pharmaceutical ingredients from particle properties with moderate to high accuracy. researchgate.net

In the realm of synthesis, AI can assist in optimizing reaction conditions. For organolithium reactions, which can be sensitive to various parameters, ML models can be trained on experimental data to predict the optimal reaction medium, temperature, and order of addition to maximize yield and purity. acs.org For instance, the use of continuous flow reactors for organolithium reactions has been optimized using such approaches, leading to improved yields and safety. vapourtec.com

Table 3: Potential Applications of Machine Learning and AI for "this compound"

Application AreaML/AI ApproachPredicted/Optimized Parameter
Property PredictionQuantitative Structure-Property Relationship (QSPR) modelsSolubility, melting point, logP, spectroscopic data.
Polymorphism PredictionClassification or clustering models trained on crystallographic data.Likelihood of forming different polymorphs.
Synthesis OptimizationBayesian optimization or neural networks trained on reaction data.Optimal temperature, solvent, and reagent stoichiometry for synthesis.
Crystal Structure PredictionGenerative models combined with energy calculations.Plausible crystal packing arrangements.

Future Outlook and Emerging Research Frontiers for Lithium 2 Morpholin 4 Yl Methyl Benzoate in Chemical Sciences

Unexplored Synthetic Avenues and Derivatization Strategies

The synthesis of Lithium 2-[(morpholin-4-yl)methyl]benzoate likely involves the reaction of 2-[(morpholin-4-yl)methyl]benzoic acid with a lithium base, such as lithium hydroxide (B78521) or lithium carbonate. Future research could explore alternative, more efficient synthetic routes.

Unexplored Synthetic Avenues:

One-Pot Syntheses: Developing a one-pot reaction where the benzoic acid precursor is synthesized and subsequently converted to the lithium salt without isolation of the intermediate could improve efficiency and yield.

Mechanochemical Synthesis: The use of ball milling or other mechanochemical techniques could offer a solvent-free and environmentally friendly alternative to traditional solution-based methods.

Flow Chemistry: Continuous flow reactors could be employed for the synthesis, allowing for precise control over reaction parameters, improved scalability, and enhanced safety.

Derivatization Strategies:

Modification of the Benzoate (B1203000) Ring: Introducing additional functional groups (e.g., hydroxyl, amino, or halogen groups) onto the benzene (B151609) ring could modulate the electronic properties and coordination behavior of the molecule.

Alteration of the Morpholine (B109124) Moiety: Replacing the morpholine ring with other cyclic amines, such as piperidine (B6355638) or piperazine, could influence the compound's steric hindrance and solubility.

Varying the Cation: The synthesis of analogous salts with other alkali metals (e.g., sodium, potassium) or alkaline earth metals (e.g., magnesium, calcium) would allow for a systematic study of the effect of the cation on the compound's properties.

Novel Applications in Emerging Technologies

While no specific applications for this compound have been documented, its structure suggests potential utility in several areas of emerging technology.

Potential Application Areas:

Technology AreaPotential ApplicationRationale
Battery Technology Electrolyte AdditiveLithium salts are fundamental components of lithium-ion batteries. The presence of the organic cation could influence ion transport properties and electrode-electrolyte interface stability.
Coordination Polymers and Metal-Organic Frameworks (MOFs) Organic LinkerThe carboxylate and morpholine groups can act as coordination sites for metal ions, potentially forming novel porous materials with applications in gas storage, separation, or catalysis.
Luminescent Materials Host for Lanthanide IonsBenzoate derivatives can act as "antenna" ligands, absorbing light and transferring the energy to emissive lanthanide ions, leading to the development of new phosphorescent or fluorescent materials.

Theoretical Advancements and Predictive Modeling

Computational chemistry could provide valuable insights into the properties and potential applications of this compound in the absence of extensive experimental data.

Areas for Theoretical Investigation:

Density Functional Theory (DFT) Calculations: DFT could be used to predict the optimized molecular geometry, electronic structure, and vibrational frequencies of the compound. This information can aid in the interpretation of experimental spectroscopic data.

Molecular Dynamics (MD) Simulations: MD simulations could be employed to study the behavior of the compound in solution, including its solvation and ion-pairing properties. In the context of battery electrolytes, MD could model the transport of lithium ions.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a series of derivatives were synthesized and tested for a particular activity, QSAR models could be developed to predict the activity of new, unsynthesized compounds, thereby guiding experimental efforts.

Challenges and Opportunities in the Comprehensive Study of this compound

The primary challenge in the study of this compound is the current lack of foundational research. However, this also presents a significant opportunity for original and impactful research.

Challenges:

Lack of Precedent: The absence of prior research means that fundamental properties, such as solubility, thermal stability, and crystal structure, are unknown.

Synthesis Optimization: Developing a high-yield, scalable, and cost-effective synthesis will be a prerequisite for any application-oriented research.

Characterization Complexity: A comprehensive characterization will require a range of analytical techniques, including single-crystal X-ray diffraction, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Opportunities:

Fundamental Science: The compound offers a platform to study the interplay between the lithium cation and a bifunctional organic ligand, contributing to a fundamental understanding of coordination chemistry.

New Material Discovery: As an unexplored building block, it holds the potential for the creation of novel materials with unique properties.

Interdisciplinary Research: The study of this compound could foster collaborations between synthetic chemists, materials scientists, and computational chemists.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Lithium 2-[(morpholin-4-yl)methyl]benzoate, and how can purity be validated?

  • Methodology :

  • Precursor Selection : Start with 2-[(morpholin-4-yl)methyl]benzoic acid and lithium hydroxide. The reaction typically occurs in anhydrous ethanol under reflux (60–80°C) for 6–12 hours .
  • Purification : Use recrystallization from ethanol/water mixtures, followed by vacuum drying. Validate purity via HPLC (≥99% purity) and NMR spectroscopy (¹H/¹³C) to confirm the absence of unreacted precursors or solvents .
  • Validation Metrics : Compare melting points and spectroscopic data with literature values (e.g., NIST Chemistry WebBook for benzoate derivatives) .

Q. Which spectroscopic and crystallographic techniques are effective for characterizing its structure?

  • Techniques :

MethodApplicationKey Parameters
¹H/¹³C NMR Confirm molecular structure and purityChemical shifts (δ) for morpholine (2.5–3.5 ppm) and benzoate (7.0–8.0 ppm) .
FT-IR Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, morpholine ring vibrations at 1100–1250 cm⁻¹) .
XRD Determine crystal structure and phase purity. Compare with simulated patterns from VASP or Materials Project databases .
  • Validation : Cross-reference experimental data with computational predictions (e.g., DFT-optimized geometries) to resolve ambiguities .

Advanced Research Questions

Q. How can DFT simulations be optimized to study the electronic properties of this compound?

  • Methodological Framework :

  • Functional Selection : Use the Perdew-Burke-Ernzerhof (PBE) GGA functional for exchange-correlation energy, which balances accuracy and computational cost for organic systems .
  • Pseudopotentials : Employ projector augmented-wave (PAW) pseudopotentials in VASP to model lithium and oxygen interactions accurately .
  • Convergence Criteria : Set energy cutoff ≥500 eV and k-point mesh ≥4×4×4 for Brillouin zone sampling. Monitor total energy differences (<1 meV/atom) for convergence .
    • Common Pitfalls : Overestimation of band gaps due to GGA limitations. Hybrid functionals (e.g., HSE06) or GW approximations may be required for precise electronic structure analysis .

Q. How can discrepancies between experimental and computational ionic conductivity data be resolved?

  • Root Cause Analysis :

  • Experimental Factors : Impurities (e.g., residual solvents) or grain boundary effects in solid-state samples can lower measured conductivity. Use impedance spectroscopy with controlled humidity .
  • Computational Limits : DFT often assumes ideal crystal structures. Incorporate defect chemistry (e.g., vacancy concentrations) using supercell models in VASP .
    • Resolution Strategy : Compare experimental activation energies (Eₐ) with DFT-calculated migration barriers. Discrepancies >0.1 eV suggest unmodeled defects or interfacial effects .

Q. What high-throughput strategies can identify derivatives with enhanced lithium-ion transport?

  • Workflow :

Database Mining : Screen the Materials Project or AFLOW libraries for benzoate derivatives with low Li⁺ migration barriers (<0.5 eV) .

Substitution Rules : Apply probabilistic substitution models (e.g., replacing morpholine with piperazine) while retaining the carboxylate framework .

Stability Screening : Use ab initio molecular dynamics (AIMD) at 300–500 K to assess thermal stability in electrolyte environments .

  • Validation : Synthesize top candidates (e.g., sodium or potassium analogs) and test ionic conductivity via AC impedance .

Methodological Guidance for Data Contradictions

Q. How to address conflicting reports on the compound’s thermal stability?

  • Experimental Design :

  • Controlled Atmospheres : Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) conditions to isolate decomposition pathways .
  • Computational Validation : Calculate decomposition enthalpies (ΔH) using DFT. Discrepancies >10 kJ/mol suggest experimental artifacts (e.g., moisture absorption) .
    • Case Study : If decomposition occurs at 200°C experimentally but DFT predicts stability up to 300°C, re-evaluate sample purity or interfacial reactions with measurement apparatus .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Lithium 2-[(morpholin-4-yl)methyl]benzoate
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Lithium 2-[(morpholin-4-yl)methyl]benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.